

Application Note: Mass Spectrometric Analysis of Butyrospermol

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Compound of Interest

Compound Name: *Butyrospermol*

CAS No.: 472-28-6

Cat. No.: B1668138

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Abstract

This document provides a detailed guide to the analysis of **butyrospermol** using mass spectrometry. **Butyrospermol** (C₃₀H₅₀O, Molar Mass: 426.7 g/mol) is a tetracyclic triterpenoid alcohol with significant interest in pharmaceutical and cosmetic research. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in various matrices. This application note outlines the theoretical fragmentation pattern of **butyrospermol** based on the known behavior of similar triterpenoids and sterols, and provides detailed protocols for its analysis by Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry.

Introduction

Butyrospermol is a natural product found in sources such as shea butter. Its chemical structure, featuring a tetracyclic core and a C₈H₁₅ side chain, presents a characteristic fragmentation pattern in mass spectrometry. The presence of a hydroxyl group, a double bond in the C-ring, and a long alkyl side chain are key features that dictate its fragmentation

pathways. This document will describe the expected fragmentation patterns under both soft (ESI) and hard (EI) ionization techniques, providing researchers with the necessary information for compound identification and characterization.

Theoretical Mass Spectrometry Fragmentation Pattern of Butyrospermol

While a publicly available, detailed mass spectrum of **butyrospermol** is not readily accessible, a theoretical fragmentation pattern can be proposed based on the well-documented fragmentation of structurally related triterpenoids and sterols.

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)

Under positive ion ESI-MS, **butyrospermol** is expected to be detected as the protonated molecule $[M+H]^+$ at m/z 427.4. Subsequent MS/MS analysis using Collision-Induced Dissociation (CID) would likely induce the following fragmentation pathways:

- **Neutral Loss of Water:** The most facile fragmentation is the loss of a water molecule (18 Da) from the protonated molecule, resulting in a prominent ion at m/z 409.4 $[M+H-H_2O]^+$. This is a common fragmentation for steroids and triterpenoids containing a hydroxyl group.
- **Side Chain Cleavage:** Fragmentation of the C-17 side chain is another expected pathway. Cleavage at various points along the chain can lead to a series of fragment ions. A key fragmentation would be the loss of the entire C_8H_{15} side chain (111 Da), leading to an ion at m/z 316.3.
- **Ring Cleavage:** Retro-Diels-Alder (rDA) reactions can occur in the C ring due to the presence of the double bond, leading to characteristic fragment ions.

Electron Ionization (EI)

Under the high-energy conditions of EI-MS, more extensive fragmentation is expected:

- **Molecular Ion:** The molecular ion $[M]^+$ at m/z 426.4 would be observed, although its abundance may be low.

- **Loss of a Methyl Group:** Loss of a methyl radical ($\bullet\text{CH}_3$, 15 Da) from the molecular ion to form a stable carbocation is a common fragmentation, resulting in an ion at m/z 411.4.
- **Loss of Water:** Similar to ESI, the loss of a water molecule (18 Da) from the molecular ion would lead to an ion at m/z 408.4.
- **Side Chain Fragmentation:** Cleavage of the side chain is a major fragmentation pathway in EI-MS. A prominent ion resulting from the cleavage of the C17-C20 bond (loss of $\text{C}_8\text{H}_{15}\bullet$) would be expected at m/z 315.3. Further fragmentation of the side chain would also occur.
- **Ring Fragmentation:** The tetracyclic ring system can undergo complex fragmentation, leading to a series of ions in the lower mass range.

Quantitative Data

The following table summarizes the theoretically predicted prominent ions for **butyrospermol** in both ESI-MS/MS and EI-MS. The relative abundances are hypothetical and serve to illustrate the expected prominence of each fragment.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Experimental Protocols

Sample Preparation

- **Standard Solution:** Prepare a stock solution of **butyrospermol** (1 mg/mL) in methanol or a suitable organic solvent.

- Working Solutions: Prepare serial dilutions of the stock solution to the desired concentration range (e.g., 1 ng/mL to 1 µg/mL) using the mobile phase as the diluent for LC-MS analysis or a volatile solvent for direct infusion or GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

- Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of triterpenoids.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Gradient: A typical gradient would be: 0-1 min, 50% B; 1-10 min, 50-95% B; 10-12 min, 95% B; 12-12.1 min, 95-50% B; 12.1-15 min, 50% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: An ESI-equipped tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
- Ionization Mode: Positive ion mode.
- MS Parameters:
 - Capillary Voltage: 3.5 kV
 - Nebulizer Pressure: 35 psi
 - Drying Gas Flow: 8 L/min
 - Gas Temperature: 325 °C

- Scan Range (MS1): m/z 100-1000
- Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a range of fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

- Derivatization (Optional but Recommended): To improve volatility and thermal stability, the hydroxyl group of **butyrospermol** can be derivatized (e.g., silylation with BSTFA).
- GC System: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection: 1 μ L splitless injection at 280 $^{\circ}$ C.
- Oven Temperature Program: Initial temperature of 150 $^{\circ}$ C, hold for 1 min, ramp to 300 $^{\circ}$ C at 15 $^{\circ}$ C/min, and hold for 10 min.
- Mass Spectrometer: An EI-MS system.
- Ionization Energy: 70 eV.
- Ion Source Temperature: 230 $^{\circ}$ C.
- Quadrupole Temperature: 150 $^{\circ}$ C.
- Scan Range: m/z 40-600.

Visualizations



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Caption: Theoretical fragmentation of **butyrospermol** in EI and ESI-MS.



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Caption: General workflow for **butyrospermol** analysis by mass spectrometry.

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